
1H NMR spectrum of 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Iodo-2-methoxypyridine

Cat. No.: B1316693 Get Quote

Molecular Structure and Proton Environment
4-Iodo-2-methoxypyridine (C₆H₆INO) is a substituted pyridine derivative. The pyridine ring

contains three aromatic protons at positions 3, 5, and 6, and the methoxy group at position 2

contributes three methyl protons. The iodine atom at position 4 significantly influences the

electronic environment of the neighboring protons.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-iodo-2-methoxypyridine was recorded on a 400 MHz

spectrometer using deuterated chloroform (CDCl₃) as the solvent. The quantitative data is

summarized in the table below.

Signal
Assignment

Chemical Shift
(δ) in ppm

Multiplicity
Coupling
Constant (J) in
Hz

Integration

-OCH₃ 3.86 Singlet (s) - 3H

H-3, H-5 7.12 - 7.16 Multiplet (m) - 2H

H-6 7.79 Doublet (d) 5.6 1H

Table 1: ¹H NMR Data for 4-Iodo-2-methoxypyridine in CDCl₃ at 400 MHz.[1]
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The spectrum displays three distinct signals corresponding to the different proton environments

in the molecule.

Methoxy Protons (-OCH₃): A sharp singlet is observed at 3.86 ppm, integrating to three

protons. This signal is characteristic of the methyl protons of the methoxy group, which are

not coupled to any other protons.

Aromatic Protons (H-3, H-5, H-6):

The signal furthest downfield at 7.79 ppm corresponds to the proton at position 6 (H-6).[1]

It appears as a doublet with a coupling constant of J = 5.6 Hz, which is a typical value for

ortho-coupling between H-5 and H-6 in a pyridine ring.

A complex multiplet observed between 7.12 and 7.16 ppm integrates to two protons.[1]

This signal arises from the overlapping resonances of the protons at positions 3 (H-3) and

5 (H-5). H-5 is expected to be a doublet of doublets due to ortho-coupling with H-6 and

meta-coupling with H-3. H-3 would appear as a doublet due to meta-coupling with H-5.

The overlap of these patterns results in the observed multiplet.

Experimental Protocol
The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of 4-
iodo-2-methoxypyridine.

Objective: To obtain a high-resolution ¹H NMR spectrum of 4-iodo-2-methoxypyridine for

structural confirmation.

Materials and Equipment:

4-iodo-2-methoxypyridine sample

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

5 mm NMR tube

400 MHz NMR Spectrometer (e.g., Bruker Avance III or similar)

Pipettes and vial
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Procedure:

Sample Preparation: Approximately 5-10 mg of the 4-iodo-2-methoxypyridine sample was

accurately weighed and dissolved in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: The resulting solution was transferred into a 5 mm NMR tube.

Spectrometer Setup: The NMR tube was placed in the spectrometer's autosampler or

manually inserted into the magnet.

Data Acquisition: The spectrometer was tuned and shimmed on the sample to ensure a

homogeneous magnetic field. The ¹H NMR spectrum was acquired at a proton frequency of

400 MHz.[1] Standard acquisition parameters were used, including a 30-degree pulse width,

a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to

achieve an adequate signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) was processed using an

appropriate software package (e.g., MestReNova, TopSpin). Processing steps included

Fourier transformation, phase correction, and baseline correction. The chemical shifts were

referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or internal TMS (δ = 0.00

ppm).

Visualization
The structural assignment of the protons in 4-iodo-2-methoxypyridine is illustrated in the

following diagram.

Caption: Structure of 4-Iodo-2-methoxypyridine with proton assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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